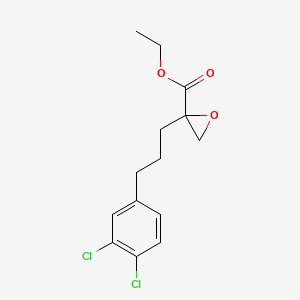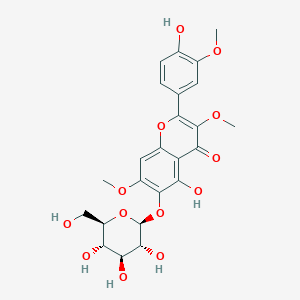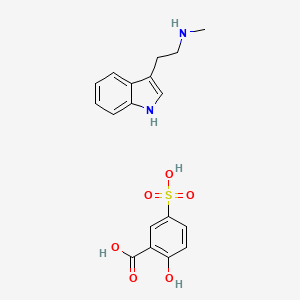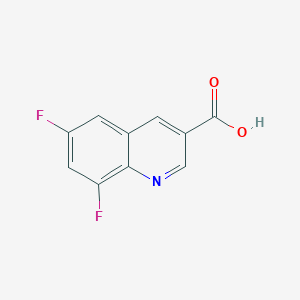
6,8-Difluoroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoroquinoline-3-carboxylic acid typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts like silver nitrate or copper(II) triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-3-methanol.
Substitution: Various substituted quinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-Difluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It is a potential candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a component in liquid crystal displays.
Mecanismo De Acción
The mechanism of action of 6,8-Difluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues. These interactions can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5,7-Difluoroquinoline-3-carboxylic acid
- 7,8-Difluoroquinoline-3-carboxylic acid
- 6-Trifluoromethylquinoline-3-carboxylic acid
Uniqueness
6,8-Difluoroquinoline-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms at the 6 and 8 positions of the quinoline ring. This arrangement provides distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other fluorinated quinolines, this compound may exhibit enhanced potency and selectivity in its applications .
Propiedades
Fórmula molecular |
C10H5F2NO2 |
|---|---|
Peso molecular |
209.15 g/mol |
Nombre IUPAC |
6,8-difluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-5-1-6(10(14)15)4-13-9(5)8(12)3-7/h1-4H,(H,14,15) |
Clave InChI |
GCCSAZNSPKVNOB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=NC2=C(C=C1F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


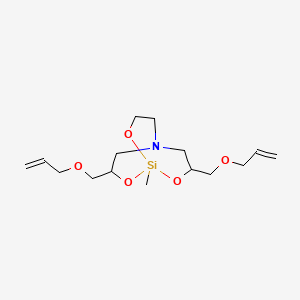
![N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide](/img/structure/B13754273.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)



![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)


